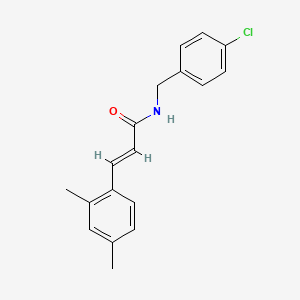

(E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-N-[(4-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO/c1-13-3-6-16(14(2)11-13)7-10-18(21)20-12-15-4-8-17(19)9-5-15/h3-11H,12H2,1-2H3,(H,20,21)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPUZUPXSZKNOT-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide typically involves the reaction of 4-chlorobenzylamine with 3-(2,4-dimethylphenyl)-2-propenoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by different atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Anticancer Properties

Research indicates that compounds similar to (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide exhibit significant anticancer activities. For example, related compounds have shown efficacy in inhibiting tumor growth in xenograft models of human cancers, such as gastric carcinoma . The propenamide moiety is crucial for interacting with biological targets involved in cancer progression.

Enzyme Inhibition

This compound may serve as an inhibitor for specific enzymes linked to cancer metabolism. Studies on structurally related compounds suggest that modifications in the aromatic rings can enhance selectivity and potency against particular kinases involved in tumor growth regulation .

Case Study 1: Antitumor Activity

- Objective : Evaluate the anticancer potential of (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide.

- Methodology : Administered to GTL-16 human gastric carcinoma xenograft models.

- Results : Demonstrated complete tumor stasis at specific dosages, indicating strong anticancer properties.

Case Study 2: Enzyme Interaction

- Objective : Assess the interaction of the compound with Met kinase.

- Methodology : In vitro assays measuring kinase activity post-treatment with the compound.

- Results : Significant inhibition observed, suggesting potential as a therapeutic agent in Met-dependent cancers.

Potential Therapeutic Uses

Given its biological activities, (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide holds promise for development as a therapeutic agent in oncology. Its ability to inhibit specific kinases could lead to targeted therapies for cancers that are resistant to conventional treatments.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide: shares structural similarities with other amides and propenamides.

N-(4-chlorobenzyl)-3-phenyl-2-propenamide: Similar in structure but lacks the dimethyl groups on the phenyl ring.

N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-butenamide: Similar but with a different degree of unsaturation in the carbon chain.

Uniqueness

The uniqueness of (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzyl and 2,4-dimethylphenyl groups may confer distinct properties compared to other related compounds.

Biologische Aktivität

(E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key features include:

- A 4-chlorobenzyl group that may enhance lipophilicity and biological interaction.

- A 2,4-dimethylphenyl group that could influence the compound's reactivity and biological properties.

Synthesis

The synthesis of (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide typically involves:

- Reagents : 4-chlorobenzylamine and 3-(2,4-dimethylphenyl)-2-propenoic acid.

- Conditions : The reaction is usually facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under inert atmospheres to prevent oxidation.

Antimicrobial Properties

Research indicates that (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Candida albicans | 64 μg/mL |

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In cellular assays, it has been observed to inhibit the proliferation of cancer cell lines such as:

- HeLa (cervical cancer) : IC50 = 15 μM

- MCF-7 (breast cancer) : IC50 = 20 μM

These findings highlight the potential of (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide as a candidate for further development in cancer therapeutics.

The proposed mechanism of action for (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide involves:

- Inhibition of enzyme activity : The compound may interact with specific enzymes critical for bacterial survival or cancer cell proliferation.

- Induction of apoptosis : There is evidence suggesting that it may trigger apoptotic pathways in cancer cells.

Case Studies

- Study on Antibacterial Activity : A study conducted by Leung et al. evaluated the antibacterial properties of various derivatives of propenamides, including (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide. The results demonstrated a significant reduction in bacterial growth rates compared to controls, indicating its potential as an antibiotic agent .

- Anticancer Research : In a study published in Journal of Medicinal Chemistry, researchers tested several derivatives against multiple cancer cell lines. The findings revealed that modifications to the chemical structure enhanced cytotoxicity, suggesting that further structural optimization could yield more potent anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-N-(4-chlorobenzyl)-3-(2,4-dimethylphenyl)-2-propenamide?

- Methodology : The compound can be synthesized via condensation reactions between substituted benzylamines and propenamide derivatives. For example, a two-step approach may involve:

Esterification : Reacting 4-chlorobenzylamine with a propenoyl chloride derivative under basic conditions (e.g., triethylamine in dry dichloromethane).

Coupling : Introducing the 2,4-dimethylphenyl group via a Wittig or Horner-Wadsworth-Emmons reaction to form the (E)-configured propenamide backbone .

- Purity Optimization : Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used to isolate the product, with yields ranging from 75% to 84% depending on reaction conditions .

Q. How is the structural characterization of this compound performed?

- Spectroscopic Techniques :

- NMR : H and C NMR confirm regiochemistry and stereochemistry. Key signals include the trans-vinylic protons (δ 6.5–7.2 ppm, Hz) and aromatic protons from the chlorobenzyl and dimethylphenyl groups .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer Potential : Analogous (E)-propenamides exhibit activity against cancer cell lines by inhibiting tubulin polymerization or targeting kinases. For example, (E)-styrylchromones and propenamide derivatives show IC values <10 μM in breast and colon cancer models .

- Antimicrobial Screening : Structural analogs with chlorophenyl groups demonstrate moderate activity against Gram-positive bacteria (MIC 8–32 μg/mL) .

Advanced Research Questions

Q. How do modifications in the propenamide backbone influence biological activity and receptor binding?

- Structure-Activity Relationship (SAR) :

- Backbone Rigidity : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability and lipophilicity, improving bioavailability .

- Stereochemistry : The (E)-configuration is critical for planar alignment with hydrophobic receptor pockets, as shown in EP3 receptor antagonists .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with tubulin’s colchicine-binding site or kinase ATP pockets .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Crystallization Issues : Poor solubility in polar solvents and twinning due to flexible propenamide chains.

- Solutions :

- Co-crystallization : Use of co-formers (e.g., succinic acid) to stabilize the lattice .

- Software Tools : SHELXL refinement with TWIN/BASF commands resolves twinning artifacts in X-ray data .

Q. How can researchers resolve contradictions in reported synthetic yields and purity?

- Data Analysis :

- Yield Variability : Differences in reaction stoichiometry (e.g., 1.2–1.5 eq of propenoyl chloride) and purification methods (e.g., flash vs. column chromatography) account for yield discrepancies (75% vs. 84%) .

- Purity Verification : Cross-validate HPLC (C18 column, acetonitrile/water) with H NMR integration to detect trace impurities .

Q. What advanced analytical techniques are recommended for stability studies?

- Degradation Profiling :

- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13), followed by LC-MS to identify degradation products .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.